molecular formula C8H14S B13250600 Spiro[3.4]octane-5-thiol

Spiro[3.4]octane-5-thiol

Cat. No.: B13250600
M. Wt: 142.26 g/mol
InChI Key: WLCQXSZLMJIXMS-UHFFFAOYSA-N
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Description

Spiro[3.4]octane-5-thiol (CAS: see COA

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14S

Molecular Weight

142.26 g/mol

IUPAC Name

spiro[3.4]octane-8-thiol

InChI

InChI=1S/C8H14S/c9-7-3-1-4-8(7)5-2-6-8/h7,9H,1-6H2

InChI Key

WLCQXSZLMJIXMS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2(C1)CCC2)S

Origin of Product

United States

Advanced Synthetic Methodologies for Spiro 3.4 Octane 5 Thiol and Its Derivatives

Strategies for Spiro[3.4]octane Core Construction

The construction of the spiro[3.4]octane core is a pivotal step in the synthesis of its derivatives. Various strategies have been developed to assemble this unique spirocyclic system, ranging from intramolecular cyclizations to cycloaddition and rearrangement reactions.

Intramolecular Cyclization Approaches

Intramolecular cyclization reactions are powerful tools for the formation of cyclic structures, including the spiro[3.4]octane scaffold. These methods involve the formation of a new ring by connecting two ends of a linear precursor.

Ring-closing metathesis (RCM) has emerged as a versatile and widely used method for the synthesis of unsaturated rings of various sizes. wikipedia.org This reaction, typically catalyzed by ruthenium or tungsten complexes, involves the intramolecular metathesis of a diene to form a cycloalkene and a volatile byproduct like ethylene. wikipedia.org In the context of spiro[3.4]octane synthesis, RCM can be employed to construct either the cyclobutane (B1203170) or the cyclopentane (B165970) ring. arkat-usa.org The functional group tolerance of modern RCM catalysts allows for the synthesis of complex and highly functionalized spirocyclic systems. wikipedia.orgorganic-chemistry.org The efficiency of RCM can be influenced by factors such as the choice of catalyst, solvent, and reaction temperature. drughunter.com

A general approach involves the synthesis of a diallylated precursor, which can then undergo RCM to form the spirocyclic core. arkat-usa.org For instance, the diallylation of active methylene (B1212753) compounds can provide the necessary diene precursors for RCM. arkat-usa.org

Table 1: Examples of Catalysts Used in Ring-Closing Metathesis

Catalyst Common Name Key Features
Grubbs' First Generation Catalyst Grubbs I Good activity, commercially available.
Grubbs' Second Generation Catalyst Grubbs II Higher activity and better functional group tolerance than Grubbs I. organic-chemistry.org
Hoveyda-Grubbs Catalysts Hoveyda-Grubbs Increased stability and recyclability.
Schrock Catalyst Schrock's Catalyst High activity, particularly for hindered substrates.

Nucleophilic cyclization is a fundamental ring-forming strategy that involves the intramolecular attack of a nucleophile on an electrophilic center. This approach has been utilized for the synthesis of various heterocyclic and carbocyclic spiro compounds. researchgate.net For the construction of the spiro[3.4]octane system, a suitably substituted precursor with both a nucleophilic and an electrophilic group can be designed to undergo intramolecular cyclization to form either the four- or five-membered ring. The synthesis of novel thia/oxa-azaspiro[3.4]octanes has been achieved through robust and step-economic routes involving nucleophilic cyclization. researchgate.net

Radical cyclization reactions offer a powerful method for the formation of C-C bonds and the construction of cyclic systems, often under mild conditions. These reactions typically involve the generation of a radical species that then undergoes an intramolecular addition to an unsaturated bond. While less common than other methods for spiro[3.4]octane synthesis, radical cyclizations can provide access to unique substitution patterns and stereochemistries. researchgate.net

[2+2]-Cycloaddition Reactions in Spiro[3.4]octane Synthesis

[2+2]-Cycloaddition reactions are a cornerstone of cyclobutane synthesis. nih.gov These reactions involve the combination of two two-electron components, typically two alkenes, to form a four-membered ring. libretexts.org Photochemical [2+2] cycloadditions are particularly effective for the synthesis of strained cyclobutane rings. libretexts.orgmdpi.com In the context of spiro[3.4]octane synthesis, a [2+2] cycloaddition can be used to construct the cyclobutane ring onto a cyclopentane precursor or vice versa. The regiochemistry and stereochemistry of the cycloaddition can often be controlled by the electronic and steric properties of the reacting partners. libretexts.org

Table 2: Types of [2+2] Cycloaddition Reactions

Reaction Type Description Key Features
Photochemical [2+2] Cycloaddition Involves the excitation of one of the alkene partners to an excited state, which then reacts with the ground-state alkene. libretexts.org Can produce strained rings that are not accessible through thermal methods.
Thermal [2+2] Cycloaddition Generally forbidden by the Woodward-Hoffmann rules for simple alkenes, but can occur with activated alkenes such as ketenes. libretexts.org Often proceeds with high stereospecificity.

Ring Expansion and Rearrangement Reactions for Spiro[3.4]octane Frameworks

Ring expansion and rearrangement reactions provide an alternative and often powerful approach to the synthesis of spirocyclic systems. These reactions typically involve the transformation of a smaller ring into a larger, more stable one, or the rearrangement of a bicyclic system. For instance, the rearrangement of bicyclo[1.1.0]butanes has been shown to be a powerful strategy for the synthesis of spirocyclic scaffolds. researchgate.net The driving force for these reactions is often the relief of ring strain. chemistrysteps.commasterorganicchemistry.com

A notable example is the scandium-catalyzed spirocyclization of bicyclo[1.1.0]butanes with azomethine imines to create 6,7-diazaspiro[3.4]octanes. researchgate.net This method provides access to previously inaccessible spirocyclic frameworks. researchgate.net Similarly, the treatment of spiro[3.4]octan-5-ols with acid can lead to rearrangement to yield bicyclo[3.3.0]octenes. researchgate.net

Pinacol-like Rearrangements to Spirocyclobutanones

The Pinacol rearrangement is a classic acid-catalyzed reaction that converts a 1,2-diol (a vicinal diol) into a carbonyl compound, typically a ketone or aldehyde. slideshare.netbyjus.com This rearrangement is a powerful tool in organic synthesis for constructing complex carbon skeletons, including spirocycles. slideshare.net The reaction proceeds through the formation of a carbocation intermediate, followed by a 1,2-migration of an adjacent group to generate a more stable, resonance-stabilized oxonium ion, which then deprotonates to yield the final carbonyl product. wikipedia.orgorganic-chemistry.org

The general mechanism involves four key steps:

Protonation: An acid catalyst protonates one of the hydroxyl groups, converting it into a good leaving group (water). byjus.com

Loss of Water: The protonated hydroxyl group departs as a water molecule, forming a carbocation. byjus.commasterorganicchemistry.com

1,2-Alkyl/Aryl Shift: A substituent from the adjacent carbon migrates to the carbocation center. This is the key rearrangement step. organic-chemistry.org

Deprotonation: The oxygen atom of the remaining hydroxyl group forms a double bond with its carbon, and a proton is removed to yield the final ketone product. byjus.com

In the context of synthesizing precursors for Spiro[3.4]octane-5-thiol, a suitably substituted vicinal diol can be designed to undergo a Pinacol-like rearrangement to form a spirocyclobutanone, specifically spiro[3.4]octan-5-one. This strategy often involves a ring-expansion or contraction, where one of the migrating groups is part of a ring system. slideshare.netorganic-chemistry.org For example, a 1-(1-hydroxycyclopentyl)cyclobutanol precursor, under acidic conditions, would be expected to rearrange. The migration of one of the C-C bonds of the cyclopentyl ring to the adjacent carbocation on the cyclobutanol (B46151) ring would result in the expansion of the cyclobutane ring and the formation of the desired spiro[3.4]octan-5-one skeleton. The choice of which hydroxyl group leaves and which group migrates is determined by the relative stability of the potential carbocation intermediates. wikipedia.org

Electrophile-Initiated Rearrangements

Electrophile-initiated rearrangements provide another sophisticated route to spirocyclic frameworks. These reactions often proceed through a key spiro carbocation intermediate, which can then undergo a Wagner-Meerwein-type rearrangement to afford the final product. researchgate.net This strategy is particularly effective for constructing complex polycyclic and helical systems and can be adapted for the synthesis of the spiro[3.4]octane core.

The process typically begins with an electrophilic attack on a double bond or an alkyne in a carefully designed acyclic or cyclic precursor. This initial step induces a cyclization event that forms the spiro carbocation. For instance, an acid-mediated electrophilic cyclization of a precursor containing an unsaturated side chain on a cyclopentane ring can lead to the formation of the spiro[3.4]octane system. researchgate.net The stability of this intermediate and the subsequent rearrangement pathway are crucial for the reaction's success. The key feature of this method is the controlled formation of the spirocyclic carbocation, which then dictates the final structure of the rearranged product. researchgate.net

Introduction and Manipulation of the Thiol Functionality

Once the spiro[3.4]octane skeleton, typically in the form of spiro[3.4]octan-5-one or spiro[3.4]octan-5-ol, is synthesized, the next critical phase is the introduction and manipulation of the thiol group.

Direct Thiolation Methods on Spiro[3.4]octane Precursors

Direct conversion of a ketone, such as spiro[3.4]octan-5-one, to a thiol is a challenging but direct approach. One potential method involves the conversion of the ketone to a thioketone using reagents like Lawesson's reagent or phosphorus pentasulfide, followed by reduction to the corresponding thiol.

Alternatively, building on methodologies from steroid chemistry, a spiro[3.4]octan-5-one could potentially be converted into a spiro-1,3-thiazolidin-4-one. This involves an initial condensation with an amine, followed by a cycloaddition with thioglycolic acid. nih.gov Subsequent hydrolysis of the thiazolidinone ring could then liberate the desired thiol. Another related strategy involves the direct conversion of an alcohol, like spiro[3.4]octan-5-ol, to a sulfide (B99878). For example, mild iron-catalyzed thiol alkylation has been used to synthesize 3-aryl-3-sulfanyl azetidines directly from azetidin-3-ols, a reaction that proceeds via a carbocation intermediate. researchgate.net A similar approach could be envisioned for the direct thiolation of spiro[3.4]octan-5-ol.

Transformation of Precursors (e.g., via Sulfides, Epoxides, or Halides) to Thiol

An indirect and often more reliable approach involves the conversion of other functional groups on the spiro[3.4]octane ring into a thiol. This multi-step process offers greater flexibility and control.

Via Halides: A common and effective method starts with the conversion of a hydroxyl group (e.g., in spiro[3.4]octan-5-ol) into a good leaving group, such as a mesylate or tosylate. Subsequent reaction with a halide source, like lithium bromide, yields the corresponding spiro[3.4]octyl halide. researchgate.net This halide can then be converted to the thiol by nucleophilic substitution using a sulfur nucleophile. Common reagents for this transformation include sodium hydrosulfide (B80085) (NaSH), or thiourea (B124793) followed by basic hydrolysis.

Via Epoxides: If a double bond can be introduced into the five-membered ring to form spiro[3.4]oct-5-ene, it can be epoxidized to form the corresponding epoxide. Ring-opening of this epoxide with a sulfur nucleophile, such as thiocyanate (B1210189) or hydrosulfide, would yield a β-hydroxythiol derivative, which can be further manipulated if necessary.

Via Sulfides: An alcohol precursor can be converted into a sulfide through various methods, such as the Mitsunobu reaction with a thiol. The resulting sulfide can then be cleaved to yield the desired thiol.

Protecting Group Strategies for the Thiol Moiety

The thiol group is highly nucleophilic and susceptible to oxidation, making its protection essential during multi-step syntheses. creative-peptides.comnih.gov A wide array of protecting groups are available, with their selection depending on the specific reaction conditions to be employed in subsequent steps. nih.gov The compatibility and orthogonality of the protecting group are key considerations. nih.gov

Commonly used thiol protecting groups include:

Trityl (Trt): This bulky group is introduced by reacting the thiol with trityl chloride. It is stable under basic conditions but can be removed with mild acids like trifluoroacetic acid (TFA). creative-peptides.com

tert-Butyl (tBu): Forms a thioether that is stable to a wide range of conditions but requires strong acids for removal.

Acetamidomethyl (Acm): Stable to both Fmoc and Boc peptide synthesis strategies and is typically removed with mercury(II) or silver(I) salts, or with iodine. creative-peptides.com

3-Nitro-2-pyridylsulfenyl (Npys): This group is suitable for Boc/benzyl synthesis conditions and is stable to HF acidolysis. It also serves to activate the thiol group for disulfide bond formation. nih.gov

Photoremovable Groups: Groups like o-nitrobenzyl (NB) or methoxy-substituted nitrodibenzofuran (MeO-NDBF) are advantageous for biological applications as they can be removed by illumination with light, avoiding the need for chemical reagents that might perturb the system. americanpeptidesociety.org

Table 1: Common Protecting Groups for the Thiol Moiety

Protecting Group Abbreviation Stability Deprotection Conditions
Triphenylmethyl Trt Base, mild acid Strong acid (e.g., TFA), HBr/AcOH
Acetamidomethyl Acm Acid and base Mercury(II) acetate, Iodine
tert-Butyl tBu Wide range Strong acid (e.g., HF)
3-Nitro-2-pyridylsulfenyl Npys "High" HF acidolysis Thiol-disulfide exchange
o-Nitrobenzyl NB Chemical reagents UV light
Methoxy-nitrodibenzofuran MeO-NDBF Chemical reagents UV light (improved quantum yield) americanpeptidesociety.org

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure spirocycles is a significant challenge in organic chemistry but is crucial for pharmaceutical applications. rsc.org The development of asymmetric methodologies, particularly using organocatalysis, has greatly advanced this field. rsc.org

Achieving stereoselectivity in the synthesis of chiral this compound derivatives requires the introduction of chirality at a key stage of the synthesis. This can be accomplished through several strategies:

Chiral Resolution: A racemic mixture of a key intermediate, such as spiro[3.4]octan-5-ol, can be resolved into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Asymmetric Catalysis: A key bond-forming reaction can be catalyzed by a chiral catalyst (e.g., a chiral Lewis acid or a chiral organocatalyst) to produce an enantiomerically enriched product. For instance, an asymmetric Diels-Alder reaction could be used to construct a chiral precursor to the spirocyclic system.

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed.

Substrate-Controlled Synthesis: If the synthesis starts from a chiral, non-racemic starting material (the "chiral pool"), the stereochemistry of the starting material can be used to control the stereochemistry of the newly formed chiral centers.

For the spiro[3.4]octane system, a stereoselective version of the Pinacol rearrangement or an enantioselective electrophile-initiated cyclization could be employed to set the stereochemistry of the spirocyclic core. Subsequently, the introduction of the thiol group must proceed in a way that does not racemize the established stereocenter.

Asymmetric Catalysis in this compound Synthesis

The direct asymmetric synthesis of this compound via catalytic methods remains a developing area of research. A plausible and widely adopted strategy involves the asymmetric reduction of the corresponding prochiral ketone, spiro[3.4]octan-5-one, to the chiral alcohol, spiro[3.4]octan-5-ol, which can then be converted to the target thiol.

Asymmetric Reduction of Spiro[3.4]octan-5-one:

The catalytic asymmetric reduction of ketones is a well-established transformation, often employing chiral catalysts based on transition metals such as ruthenium, rhodium, and iridium, in combination with chiral ligands. For the synthesis of enantiomerically enriched spiro[3.4]octan-5-ol, catalysts like those developed by Noyori and others, which utilize a chiral diamine or amino alcohol ligand in conjunction with a metal center, are highly effective.

A typical reaction would involve the treatment of spiro[3.4]octan-5-one with a hydrogen source, such as hydrogen gas or isopropanol (B130326) (in the case of transfer hydrogenation), in the presence of a catalytic amount of a chiral complex. The choice of catalyst, solvent, and reaction conditions is crucial for achieving high enantioselectivity.

Catalyst SystemSubstrateProductEnantiomeric Excess (ee)Yield (%)Reference
RuCl2(S,S)-TsDAENSpiro[3.4]octan-5-one(S)-Spiro[3.4]octan-5-ol>95%>90%Hypothetical Data
[Rh(cod)Cl]2 / (R)-BINAPSpiro[3.4]octan-5-one(R)-Spiro[3.4]octan-5-ol>98%>95%Hypothetical Data
Ir[((S)-BINAP)I] / H2Spiro[3.4]octan-5-one(S)-Spiro[3.4]octan-5-ol>99%>98%Hypothetical Data
This table presents hypothetical data based on established methodologies for asymmetric ketone reduction, as specific examples for spiro[3.4]octan-5-one are not readily available in the cited literature.

Following the successful asymmetric reduction, the resulting chiral spiro[3.4]octan-5-ol can be converted to this compound through a variety of methods, such as the Mitsunobu reaction with thioacetic acid followed by hydrolysis, or by conversion to a tosylate or mesylate and subsequent displacement with a thiolating agent like sodium hydrosulfide. Stereochemical inversion is typical in the displacement step, allowing for the synthesis of the opposite enantiomer of the thiol from the same alcohol precursor.

Chiral Auxiliary-Mediated Approaches for Spiro[3.4]octane Thiol Architectures

Chiral auxiliaries offer a powerful strategy for controlling stereochemistry in the synthesis of complex molecules. In the context of spiro[3.4]octane thiol architectures, a chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereoselective formation of the spirocyclic core or the introduction of the thiol functionality.

One conceptual approach involves the use of a chiral auxiliary to control the cyclization of a precursor to form the spiro[3.4]octane skeleton. For instance, a chiral amine, such as a derivative of (R)- or (S)-1-phenylethylamine, could be used to form a chiral enamine from a suitable diketone precursor. An intramolecular alkylation could then proceed with high diastereoselectivity, establishing the stereochemistry of the spirocenter. Subsequent removal of the auxiliary would yield an enantiomerically enriched spiro[3.4]octanone, which can then be converted to the thiol as described previously.

Alternatively, a chiral auxiliary can be employed to direct the functionalization of a pre-formed spiro[3.4]octane system. For example, a chiral oxazolidinone auxiliary, as pioneered by Evans, could be acylated with a carboxylic acid derivative of the spiro[3.4]octane ring. The auxiliary would then direct the stereoselective alkylation or other modifications at the α-position before being cleaved to reveal the desired functionalized spirocycle.

Chiral AuxiliaryPrecursorKey ReactionDiastereomeric Excess (de)Product after Auxiliary RemovalReference
(S)-1-PhenylethylamineAcyclic diketoneIntramolecular Aldol Cyclization>95%(R)-Spiro[3.4]octan-5-oneConceptual
(R)-4-Benzyl-2-oxazolidinoneSpiro[3.4]octane-5-carboxylic acidAsymmetric Alkylation>98%Substituted Spiro[3.4]octaneConceptual
(R)-2-Methyl-2-propanesulfinamideSpiro[3.4]octan-5-oneStrecker Reaction>90%Chiral α-amino spiro[3.4]octaneConceptual
This table presents conceptual applications of well-established chiral auxiliary methodologies to the synthesis of spiro[3.4]octane derivatives.

Diastereoselective Synthetic Routes to this compound

Diastereoselective synthesis is crucial when multiple stereocenters are present or being formed in a molecule. For derivatives of this compound, diastereoselectivity can be achieved through various strategies, including substrate control, reagent control, and the use of existing stereocenters to direct the formation of new ones.

A common strategy for achieving diastereoselectivity is through the reduction of a substituted spiro[3.4]octan-5-one where a pre-existing stereocenter on the ring directs the approach of the reducing agent. For example, if a substituent is present at the C6 or C7 position, the hydride delivery from a reducing agent like sodium borohydride (B1222165) or lithium aluminum hydride will preferentially occur from the less sterically hindered face, leading to the formation of one diastereomer of the corresponding alcohol in excess.

Another approach involves the conjugate addition of a nucleophile to a spiro[3.4]oct-6-en-5-one system. The stereochemistry of the incoming nucleophile can be controlled by the existing spirocyclic framework. If a chiral catalyst or a chiral nucleophile is used, both diastereoselectivity and enantioselectivity can be achieved.

The subsequent conversion of the diastereomerically enriched spiro[3.4]octan-5-ol derivative to the corresponding thiol would proceed with predictable stereochemistry, typically with inversion of configuration at C5 if an SN2-type reaction is employed.

Reaction TypeSubstrateReagent/CatalystDiastereomeric Ratio (dr)ProductReference
Substrate-controlled Reduction6-Methylspiro[3.4]octan-5-oneNaBH4>10:1(5,6)-cis-6-Methylspiro[3.4]octan-5-olPrinciple-based
Conjugate AdditionSpiro[3.4]oct-6-en-5-oneMe2CuLi>95:56-Methylspiro[3.4]octan-5-onePrinciple-based
Diastereoselective AlkylationEnolate of Spiro[3.4]octan-5-one with chiral auxiliaryMethyl Iodide>90:106-Methylspiro[3.4]octan-5-onePrinciple-based
This table illustrates established principles of diastereoselective synthesis applied to the spiro[3.4]octane system.

Chemical Reactivity and Mechanistic Investigations of Spiro 3.4 Octane 5 Thiol

Reactions Involving the Thiol Group

The thiol (-SH) functional group in spiro[3.4]octane-5-thiol is the primary site of its chemical reactivity, undergoing a variety of transformations typical of thiols. These reactions are fundamental to its application as a building block in organic synthesis.

Oxidation Reactions: Disulfide and Sulfonic Acid Formation from this compound

The sulfur atom in the thiol group of this compound exists in its most reduced state and is susceptible to oxidation. Mild oxidizing agents can convert thiols into disulfides, while stronger oxidation can lead to the formation of sulfonic acids. sci-hub.se

The oxidation of thiols to disulfides is a common and important transformation. biolmolchem.com This oxidative coupling can be achieved using a variety of reagents. sci-hub.se While the specific oxidation of this compound is not extensively detailed in the provided results, the general mechanism involves the removal of a hydrogen atom from two thiol molecules to form a sulfur-sulfur bond. This process is crucial in various biological systems, such as in the formation of disulfide bridges in proteins. biolmolchem.com

Further oxidation of the disulfide or the thiol itself under more vigorous conditions yields a sulfonic acid. sci-hub.semdpi.com This transformation involves the insertion of three oxygen atoms onto the sulfur atom. The use of a sulfoxide (B87167), such as dimethyl sulfoxide (DMSO), in the presence of a halogen or hydrogen halide catalyst and excess water, is one method for oxidizing thiols to sulfonic acids. google.com The water in this reaction helps to moderate the process and prevent the degradation of the sulfoxide. google.com

ReactantProductReagents and Conditions
This compoundBis(spiro[3.4]octan-5-yl) disulfideMild oxidizing agents (e.g., I2, H2O2, air)
This compoundSpiro[3.4]octane-5-sulfonic acidStrong oxidizing agents (e.g., KMnO4, HNO3, DMSO/HBr/H2O)

Nucleophilic Addition Reactions of the Thiol Group (e.g., Thiol-Michael Additions)

The thiol group of this compound can act as a potent nucleophile, particularly in its deprotonated thiolate form. This nucleophilicity allows it to participate in various addition reactions, most notably the Thiol-Michael addition. acs.org

The Thiol-Michael addition is a conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. bham.ac.ukrsc.org This reaction is highly efficient and is considered a "click" reaction due to its reliability and specificity. rsc.orgresearchgate.net The reaction can be catalyzed by either a base or a nucleophile. rsc.org In the presence of a base, the thiol is deprotonated to form a more nucleophilic thiolate anion, which then attacks the β-carbon of the Michael acceptor. bham.ac.uk The resulting enolate is then protonated to yield the final product. The rate of the Thiol-Michael addition can be influenced by the acidity of the thiol and the nature of the electron-withdrawing group on the Michael acceptor. bham.ac.uk

ThiolMichael AcceptorProductCatalyst
This compoundα,β-Unsaturated Ketoneβ-Thioether KetoneBase (e.g., Et3N) or Nucleophile (e.g., PPh3)
This compoundα,β-Unsaturated Esterβ-Thioether EsterBase or Nucleophile
This compoundα,β-Unsaturated Nitrileβ-Thioether NitrileBase or Nucleophile

Alkylation and Acylation of the Thiol Moiety in this compound

The nucleophilic nature of the thiol group in this compound also allows for its straightforward alkylation and acylation. These reactions lead to the formation of thioethers and thioesters, respectively.

Alkylation typically proceeds via an SN2 mechanism, where the thiolate anion displaces a leaving group from an alkyl halide or a similar electrophile. masterorganicchemistry.com The reaction is analogous to the Williamson ether synthesis for alcohols. masterorganicchemistry.com A strong base is often used to deprotonate the thiol and generate the thiolate in situ. masterorganicchemistry.com

Acylation involves the reaction of the thiol with an acylating agent, such as an acyl chloride or an anhydride. This reaction is also typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl) and to facilitate the reaction by forming the more nucleophilic thiolate.

Reaction TypeElectrophileProduct
AlkylationAlkyl Halide (R-X)Spiro[3.4]octyl Alkyl Thioether (Spiro[3.4]octyl-S-R)
AcylationAcyl Chloride (R-COCl)Spiro[3.4]octyl Thioester (Spiro[3.4]octyl-S-COR)

Formation of Thioethers and Sulfides from this compound

The synthesis of thioethers (also known as sulfides) from this compound is a key transformation. masterorganicchemistry.com As mentioned in the previous section, the most common method is the alkylation of the thiol with an alkyl halide. masterorganicchemistry.com However, other methods exist for the formation of thioethers that avoid the use of odorous thiols. nih.gov For instance, thioacetates can be reacted with halides, followed by deprotection to generate a thiolate in situ, which then reacts with another electrophile to form the unsymmetrical sulfide (B99878). nih.gov

Another approach involves the reaction of thiols with epoxides, which results in the formation of β-hydroxy thioethers. beilstein-journals.orgsit.edu.cn This ring-opening reaction can be catalyzed by both acids and bases. Under basic conditions, the thiolate attacks the less sterically hindered carbon of the epoxide, while under acidic conditions, the attack may occur at the more substituted carbon. beilstein-journals.org

ReactantsProduct
This compound + Alkyl HalideSpiro[3.4]octyl Alkyl Thioether
This compound + Epoxideβ-Hydroxy Spiro[3.4]octyl Thioether

Reactions of the Spiro[3.4]octane Ring System

The spiro[3.4]octane framework, characterized by the fusion of a cyclobutane (B1203170) and a cyclopentane (B165970) ring sharing a single carbon atom, introduces significant ring strain that influences the molecule's reactivity and stability. ontosight.ai

Ring Strain Effects on Reactivity and Stability

The spiro[3.4]octane system possesses considerable ring strain due to the non-ideal bond angles of the cyclobutane and cyclopentane rings. This inherent strain can be a driving force for reactions that lead to ring-opening or rearrangement, thereby relieving the strain. nih.gov For instance, thermodynamic studies on derivatives of spiro[3.4]octane have shown that ring-opening reactions can be thermodynamically favorable.

PropertyObservation for Spiro[3.4]octane Systems
Ring Strain Energy Approximately 28–32 kcal/mol for some derivatives.
Reactivity Prone to ring-opening or rearrangement reactions to relieve strain. nih.gov
Stability Influenced by the nature and position of substituents on the rings.

Functionalization of the Cyclobutane Ring in Spiro[3.4]octane Derivatives

The functionalization of the cyclobutane ring in spiro[3.4]octane systems is a significant synthetic challenge, primarily due to the high C-H bond strength and the steric congestion inherent to the four-membered ring. Research in this area often relies on modern C-H functionalization strategies, which can provide direct routes to substituted derivatives.

Palladium-catalyzed C-H arylation has been demonstrated as a viable method for modifying cyclobutane cores. acs.orgnih.gov Studies utilizing an aminoquinoline directing group attached to a cyclobutane carboxylate showed that methylene (B1212753) C-H bonds could be effectively arylated. nih.gov For instance, subjecting a cyclobutane substrate to conditions with iodobenzene (B50100) and a palladium catalyst resulted in a bis-phenylated product in high yield and as a single diastereomer. acs.orgnih.gov This methodology has been extended to a broad scope of coupling partners, including electron-rich arenes and N-tosylated indoles, highlighting its potential for creating diverse cyclobutane-functionalized structures. acs.org

However, the reactivity of C-H bonds on the cyclobutane ring can be low. In a study aimed at synthesizing 5-azaspiro[3.4]octane-based iminosugars via Rh(II)-catalyzed C(sp3)-H amination, it was observed that the cyclobutane C-H bonds were generally poorly reactive toward this transformation. researchgate.net This low reactivity underscores the challenge of selectively functionalizing the cyclobutane portion of the spiro[3.4]octane scaffold, often requiring powerful and directed synthetic methods.

Table 1: Examples of Palladium-Catalyzed C-H Arylation on a Cyclobutane Core acs.orgnih.gov
Arylating AgentProductYieldNotes
IodobenzeneBis-phenylated cyclobutane97%Obtained as a single diastereomer.
1-Iodo-3,4,5-trimethoxybenzeneBis-(3,4,5-trimethoxyphenyl)cyclobutane98%Demonstrates tolerance for electron-rich arenes.
1-Iodo-3,5-dimethylbenzeneBis-(3,5-dimethylphenyl)cyclobutane96%High efficiency with substituted arenes.
N-Tosyl-5-iodoindoleBis-(N-tosylindol-5-yl)cyclobutane92%Provides access to structures relevant to natural products.

Functionalization of the Cyclopentane Ring in Spiro[3.4]octane Derivatives

The cyclopentane ring in this compound is activated for a range of transformations by the presence of the thiol group. The thiol functionality is a versatile handle for introducing further complexity. Standard thiol chemistry, such as alkylation, oxidation to disulfides or sulfonic acids, and Michael additions, can be applied.

Furthermore, the cyclopentane moiety can be constructed or modified through various synthetic strategies. The Dzhemilev reaction, for example, has been used for the cycloalumination of methylenecyclobutane (B73084) to produce 6-ethyl-6-aluminaspiro[3.4]octane. colab.ws This intermediate, without isolation, was successfully converted into various functionalized spiro[3.4]octanes, including 6-thiaspiro[3.4]octane and spiro[3.4]octan-6-ol, demonstrating a method for introducing heteroatoms and functional groups onto the five-membered ring with high yield and selectivity. colab.ws

The synthesis of various aza- and oxaspiro[3.4]octane derivatives also provides insight into the functionalization of the five-membered ring. For example, the synthesis of tert-butyl 6-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate was achieved via a Baeyer-Villiger oxidation of a precursor ketone, followed by reduction. nih.gov The resulting alcohol can be further oxidized to an aldehyde, showcasing a pathway for installing and manipulating oxygen-containing functional groups on the cyclopentane ring. nih.gov These transformations highlight the accessibility of the cyclopentane ring for modification, which, in the case of this compound, would be influenced by the directing and electronic effects of the C5-thiol group.

Table 2: Selected Functionalizations on the Five-Membered Ring of Spiro[3.4]octane Systems
Precursor/IntermediateReagentsProductReaction TypeReference
6-Ethyl-6-aluminaspiro[3.4]octaneSCl₂6-Thiaspiro[3.4]octaneSulfurization colab.ws
6-Ethyl-6-aluminaspiro[3.4]octaneO₂, then H₂OSpiro[3.4]octan-6-olOxidation/Hydrolysis colab.ws
N-Boc-2-azaspiro[3.4]octan-5-onemCPBAtert-Butyl 6-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylateBaeyer-Villiger Oxidation nih.gov
tert-Butyl 6-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylateDess-Martin periodinane (DMP)tert-Butyl 6-formyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylateOxidation nih.gov

Spirocarbon Reactivity and Transformations

The spirocarbon is the defining feature of the spiro[3.4]octane system, enforcing a rigid, non-planar geometry and inducing significant ring strain. This inherent strain, calculated to be approximately 28–32 kcal/mol in related derivatives, is a key driver of the scaffold's reactivity. While the spirocarbon itself is a quaternary and non-reactive center in many transformations, its presence facilitates reactions that relieve this strain, such as ring-opening or rearrangement.

Strain-release-driven spirocyclization has emerged as a powerful strategy for the synthesis of the spiro[3.4]octane core itself. rsc.orgrsc.org For example, highly strained bicyclo[1.1.0]butanes (BCBs), which possess a ring strain of 64 kcal/mol, can react with various partners in the presence of a catalyst to form spiro[3.4]octane derivatives. rsc.orgrsc.org This highlights that the formation of the spiro[3.4]octane system can be an energetically favorable process from a more strained precursor.

Conversely, the strain within the spiro[3.4]octane scaffold can be harnessed for further transformations. The presence of the spiro junction can lead to facile rearrangements under certain conditions, as the molecule seeks to adopt a more stable, less-strained conformation. researchgate.net While specific rearrangement studies on this compound are not documented, transformations of other spirocycles often proceed through pathways involving cleavage of one of the rings attached to the spiro center. Reactions that involve the formation of carbocationic or radical intermediates adjacent to the spiro center could potentially trigger such skeletal reorganizations.

Reaction Mechanism Elucidation Studies for this compound Transformations

Mechanistic studies specifically elucidating the transformations of this compound are not available in the current literature. However, mechanistic proposals for the synthesis and reactivity of other spiro[3.4]octane derivatives provide valuable insight into the probable pathways these molecules can follow.

One relevant investigation concerns the scandium-catalyzed spirocyclization of bicyclo[1.1.0]butanes (BCBs) with azomethine imines to yield 6,7-diazaspiro[3.4]octanes. rsc.orgrsc.org A proposed mechanism for this transformation is outlined below:

Activation: The BCB substrate is activated through coordination of the Lewis acid catalyst, Sc(OTf)₃, to a carbonyl group on the substrate, forming a cationic intermediate (I).

Elimination & Nucleophilic Addition: This intermediate (I) undergoes elimination to form a new intermediate (II). Intermediate II then acts as a nucleophile, adding to the azomethine imine substrate (2a) to form intermediate IV.

Cyclization and Catalyst Regeneration: The key intermediate (IV) undergoes a final intramolecular substitution, where a nitrogen atom attacks an amide group, to yield the final 6,7-diazaspiro[3.4]octane product and regenerate the Sc(OTf)₃ catalyst. rsc.org

This mechanism highlights how the unique reactivity of strained precursors can be channeled through a catalytic cycle to build the spiro[3.4]octane framework. rsc.orgrsc.org

Another relevant area involves the Barton-Kellogg olefination, which transforms a thiocarbonyl compound into an alkene. A mechanistic study of this reaction involved the formation of an intermediate thiirane (B1199164), 2,2-bis(4-methoxyphenyl)-1-thiaspiro[2.5]octane. researchgate.net The reaction proceeds through the formation of a thiocarbonyl ylide intermediate, which undergoes a 1,3-dipolar electrocyclization to form the strained three-membered thiirane ring. researchgate.net Subsequent desulfurization with a phosphine (B1218219) yields the final alkene. While the scaffold is different, this study provides a model for transformations involving sulfur-containing spirocycles and the formation and opening of strained rings, which could be relevant to the reactivity of the thiol group in this compound, particularly in reactions designed to form new heterocyclic rings.

Advanced Structural and Conformational Analysis of Spiro 3.4 Octane 5 Thiol

Conformational Dynamics and Energetics of the Spiro[3.4]octane Core

The spiro[3.4]octane framework, which forms the core of Spiro[3.4]octane-5-thiol, consists of a cyclobutane (B1203170) ring and a cyclopentane (B165970) ring sharing a single carbon atom, the spirocenter. wikipedia.orgnumberanalytics.com This arrangement imposes significant geometric constraints, leading to distinct conformational properties. The dynamics of this core are primarily dictated by the puckering of each ring system. nih.gov

Computational studies and photoelectron spectroscopy have been employed to understand the conformational challenges and energetics of the spiro[3.4]octane skeleton. researchgate.net The cyclopentane ring is known for its low barrier to pseudorotation, leading to a series of rapidly interconverting envelope and twist conformations. The cyclobutane ring is also non-planar and undergoes a puckering motion. nih.gov In the combined spirocyclic system, these motions are coupled.

The stability of the spiro[3.4]octane system has been evaluated relative to other bicyclic isomers. Density Functional Theory (DFT) calculations have determined the enthalpy of formation for spiro[3.4]octane to be approximately 20.44 kcal/mol. atlantis-press.com This value places it in a specific stability order among various C8H14 isomers. atlantis-press.com Further computational analysis provides insight into the specific geometric parameters of the core structure.

Table 1: Calculated Geometric and Energetic Parameters for the Spiro[3.4]octane Core
ParameterValueReference
Enthalpy of Formation20.44 kcal/mol atlantis-press.com
Selected Bond Lengths (Å)C-C (Cyclobutane): ~1.55-1.56 researchgate.net
C-C (Cyclopentane): ~1.54-1.55
Selected Bond Angles (°)Internal (Cyclobutane): ~88-90 researchgate.net
Internal (Cyclopentane): ~104-106
Selected Dihedral Angle (°) (C5-C4-C3-C2)28.90 researchgate.net

Stereochemical Aspects of this compound

The stereochemistry of spiro compounds is a key feature, often leading to complex three-dimensional arrangements and chirality. numberanalytics.com

Determination of Absolute and Relative Stereochemistry

Assigning the absolute and relative stereochemistry of chiral spiro compounds is a critical task in chemical analysis. Several advanced analytical techniques are employed for this purpose. The unambiguous determination of a molecule's configuration often relies on a combination of these methods. nih.govmdpi.com

X-ray Crystallography: This is a powerful method for determining the precise three-dimensional structure of a molecule in its crystalline state, providing unambiguous assignment of both relative and absolute configuration. nih.govnih.gov

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. By comparing experimental ECD spectra with those predicted by quantum-mechanical calculations for a specific enantiomer, the absolute configuration can be determined. acs.orgfrontiersin.org

Vibrational Circular Dichroism (VCD): As a vibrational spectroscopy technique, VCD provides rich structural information. Similar to ECD, comparing the experimental VCD spectrum to calculated spectra for the possible enantiomers allows for the assignment of absolute stereochemistry, even for conformationally flexible molecules. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR confirms connectivity, advanced techniques are used for stereochemical assignment. The use of chiral derivatizing agents (e.g., Mosher's method) can help determine the absolute configuration of stereocenters by analyzing the chemical shift differences in the resulting diastereomers. mdpi.com Furthermore, comparing computed 13C NMR chemical shifts with experimental data can be a valid method for assigning relative configurations. frontiersin.org

Table 2: Methods for Stereochemical Determination of Spiro Compounds
MethodPrincipleApplication
X-ray CrystallographyDiffraction of X-rays by a single crystal.Provides definitive 3D structure and absolute configuration. nih.gov
Electronic Circular Dichroism (ECD)Differential absorption of circularly polarized UV-Vis light.Assigns absolute configuration by matching experimental and theoretical spectra. acs.orgfrontiersin.org
Vibrational Circular Dichroism (VCD)Differential absorption of circularly polarized infrared light.Assigns absolute configuration for molecules in solution, including flexible ones. acs.org
NMR with Chiral AgentsFormation of diastereomers with distinct NMR signals.Determines absolute configuration at a specific stereocenter. mdpi.com

Chirality at the Spirocenter and its Impact on Overall Structure

Spiro compounds can exhibit chirality even without a traditional asymmetric carbon atom bearing four different substituents. wikipedia.org The spiroatom itself can be a source of chirality. wikipedia.orgwikipedia.org In the case of this compound, the spiro carbon (C4) is a stereocenter.

This chirality arises because the two rings connected at the spiro junction are rendered non-identical by the presence of the thiol group at the C5 position of the cyclopentane ring. To assign the configuration (R or S) at the spirocenter using the Cahn-Ingold-Prelog (CIP) priority rules, one must evaluate the paths around each ring. yale.edu The path in the cyclopentane ring leading towards the thiol-substituted carbon (C5) will have a different priority than the path leading away from it. Similarly, the paths around the unsubstituted cyclobutane ring are considered. This difference in substituent paths makes the four "groups" attached to the spirocenter unique, thus establishing it as a stereocenter. numberanalytics.comyale.edu

Intramolecular Interactions and Electronic Effects within this compound

The thiol (-SH) functional group introduces specific electronic and interactive properties to the spiro[3.4]octane framework.

The sulfur atom and the thiol group influence the molecule's electronic properties. The thiol group is generally considered to be weakly electron-withdrawing through inductive effects, which can polarize the C-S bond. masterorganicchemistry.com This effect can influence the reactivity of the adjacent carbon atom and the acidity of the thiol proton itself. The inherent electron density on the sulfur atom also makes the thiol group a potential nucleophile, especially upon deprotonation to the thiolate anion (RS⁻). researchgate.netopenstax.org

Although the spiro[3.4]octane core lacks a π-system, the potential for intramolecular interactions exists. Studies on other molecules have shown that a thiol's S-H bond can engage in favorable interactions with aromatic rings (S–H/π interactions). acs.org While not directly applicable here, the principle of a weakly polarized bond interacting with electron density suggests the possibility of weak, through-space interactions between the thiol proton and the electron cloud of the C-C sigma bonds of the opposing cyclobutane ring, which could influence conformational preferences. Additionally, the presence of the sulfur atom introduces the possibility of oxidation reactions, where the thiol can be converted to disulfides or further to sulfonic acids. researchgate.net

Table 3: Potential Electronic and Interactive Properties of the Thiol Group
PropertyDescriptionReference
Electronic EffectWeakly electron-withdrawing (inductive effect). masterorganicchemistry.com
AcidityThe thiol proton (S-H) is acidic and can be removed by a base. openstax.org
NucleophilicityThe corresponding thiolate (RS⁻) is a strong nucleophile. openstax.org
OxidationCan be oxidized to form disulfides (R-S-S-R) or sulfonic acids. researchgate.net
Intramolecular InteractionsPotential for weak through-space interactions between the S-H bond and the alkane framework. acs.org

Spectroscopic Characterization and Analytical Techniques in Spiro 3.4 Octane 5 Thiol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Studiesacs.orgnih.govresearchgate.netrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of spirocyclic systems like Spiro[3.4]octane-5-thiol. numberanalytics.com It provides detailed information about the chemical environment of each nucleus, which is fundamental for assigning the structure and understanding the compound's conformation in solution. preprints.org

¹H NMR and ¹³C NMR for Complex Spirocyclic Systemsacs.orgresearchgate.netrsc.org

Proton (¹H) and Carbon-13 (¹³C) NMR are indispensable for mapping the carbon-hydrogen framework of this compound. In spiro compounds, the rigid and sterically constrained nature of the fused rings often leads to distinct and well-resolved signals, although the complexity of the overlapping signals can also be a challenge. ipb.pt

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their scalar coupling relationships. For this compound, the chemical shifts of the protons on the cyclobutane (B1203170) and cyclopentane (B165970) rings, as well as the proton of the thiol group, would be key identifiers. The coupling constants (J-values) between adjacent protons are crucial for determining dihedral angles and thus the conformation of the rings.

¹³C NMR spectroscopy complements ¹H NMR by providing the number of non-equivalent carbon atoms and their hybridization state. The spiro-carbon, being a quaternary carbon, would show a characteristic chemical shift. The carbon atom attached to the thiol group would also have a distinct chemical shift due to the electronegativity of the sulfur atom. The chemical shifts of the other carbons in the cyclobutane and cyclopentane rings provide further structural confirmation.

Table 1: Predicted NMR Data for this compound

Technique Nucleus Predicted Chemical Shift (ppm) Key Features
¹H NMRProtons on cyclobutane and cyclopentane rings1.5 - 2.5Complex multiplets due to spin-spin coupling.
Thiol proton (S-H)1.0 - 2.0A broad singlet, position can vary with concentration and solvent.
¹³C NMRSpiro-carbon40 - 50Quaternary carbon signal, typically sharp.
Carbon attached to thiol (C-S)30 - 40Shifted due to the influence of the sulfur atom.
Other ring carbons20 - 40Multiple signals corresponding to the different carbon environments.

Note: The predicted values are estimates and can vary based on the solvent and experimental conditions.

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Stereochemical Elucidation

Given the three-dimensional complexity of spiro compounds, advanced NMR techniques are often necessary to unambiguously assign the structure and determine the stereochemistry. numberanalytics.comrsc.org

2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY reveals proton-proton couplings, helping to trace the proton network within each ring. HSQC correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra. HMBC (Heteronuclear Multiple Bond Correlation) can show correlations between protons and carbons that are two or three bonds away, which is particularly useful for identifying the spiro-carbon and its connections to the rest of the molecule. ipb.ptrsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique is crucial for determining the spatial proximity of protons. For this compound, NOESY can reveal through-space interactions between protons on the two different rings, providing definitive evidence for their relative orientation and confirming the spirocyclic structure. This is essential for elucidating the stereochemistry of the molecule. ipb.pt

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysisacs.orgresearchgate.netrsc.org

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and molecular formula of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass, which in turn allows for the unambiguous determination of its elemental composition (C₈H₁₄S). nih.govnuph.edu.ua

Electron ionization (EI) mass spectrometry can induce fragmentation of the molecule. The resulting fragmentation pattern is a molecular fingerprint that can provide valuable structural information. For spiro compounds, fragmentation often involves the cleavage of bonds adjacent to the spiro-atom. aip.org The fragmentation of 5,8-dithiaspiro[3.4]octane, a related compound, has been shown to involve the bisection of the four-membered ring. aip.org A similar analysis of this compound would be expected to show characteristic losses of fragments corresponding to the cyclobutane and cyclopentane rings, as well as fragments containing the thiol group.

Table 2: Expected Mass Spectrometry Data for this compound

Technique Measurement Expected Value Significance
HRMS (ESI-TOF)[M+H]⁺m/z 143.0838Confirms the molecular formula C₈H₁₄S.
EI-MSMolecular Ion (M⁺˙)m/z 142Indicates the molecular weight.
Key FragmentsVariesProvides structural information based on the fragmentation pattern.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysisresearchgate.netrsc.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the most characteristic absorption would be that of the S-H stretching vibration of the thiol group. This typically appears as a weak band in the region of 2550-2600 cm⁻¹. The C-H stretching vibrations of the spirocyclic framework would be observed around 2850-3000 cm⁻¹. The presence and position of these bands provide clear evidence for the key functional groups in the molecule. nih.govresearchgate.net

Vibrational analysis of spiro compounds can be complex due to the coupling of vibrations between the two rings. osu.edu Theoretical calculations are often used in conjunction with experimental IR and Raman spectra to make a complete vibrational assignment. nih.gov

Table 3: Key Infrared Absorption Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
S-H StretchThiol2550 - 2600Weak
C-H StretchAlkane (sp³)2850 - 3000Strong
C-H BendAlkane1350 - 1470Medium

Chiroptical Spectroscopy (e.g., CD, ORD) for Chiral this compound Derivativesbenchchem.com

Spiro compounds can exhibit chirality even in the absence of traditional stereocenters due to the rigid, non-planar arrangement of the rings. cambridgescholars.com If this compound or its derivatives are chiral, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) can be used to study their stereochemical properties. researchgate.net

These techniques measure the differential absorption (CD) or rotation (ORD) of left and right circularly polarized light. pg.edu.pl The resulting spectra, known as Cotton effects, are highly sensitive to the absolute configuration of the molecule. pg.edu.pl For chiral spiro compounds, the sign and magnitude of the Cotton effects can be used to assign the absolute configuration and to study conformational changes. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Thiol and Radical Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for the investigation of species that possess unpaired electrons, such as free radicals. bruker.com In the context of this compound, EPR spectroscopy would be an indispensable tool for studying the corresponding thiyl radical (Spiro[3.4]octan-5-ylthiyl), which can be formed through processes like hydrogen atom abstraction from the thiol group or photolysis of a corresponding disulfide. Although no direct EPR studies on this compound have been reported in the scientific literature, the expected spectroscopic characteristics can be inferred from extensive research on other thiols, including various alkyl and cyclic thiyl radicals. cdnsciencepub.comnih.gov

The generation of the Spiro[3.4]octan-5-ylthiyl radical would be a prerequisite for its EPR spectroscopic study. Common methods for generating thiyl radicals in situ for EPR analysis include UV photolysis of the thiol or its corresponding disulfide at low temperatures (e.g., 77 K) in a suitable matrix. cdnsciencepub.comrsc.org An alternative approach involves the reaction of the thiol with an initiating radical in solution. ucl.ac.uk Due to the often transient nature of thiyl radicals, spin trapping techniques are frequently employed. This involves the reaction of the short-lived thiyl radical with a spin trap molecule to form a more stable radical adduct that can be more easily detected and characterized by EPR. whiterose.ac.uk

The EPR spectrum of a thiyl radical is primarily characterized by its g-tensor, which reflects the interaction of the unpaired electron's spin with the external magnetic field. For thiyl radicals, the g-tensor is typically anisotropic, meaning its components (gₓ, gᵧ, g₂) are different. This anisotropy arises from the significant spin-orbit coupling associated with the sulfur atom. rsc.org In disordered systems like frozen solutions or powders, the EPR spectrum of a thiyl radical typically exhibits an axial or near-axial symmetry, characterized by two principal g-values: g∥ and g⊥. rsc.org The g∥ component, which is often found at a lower field, is characteristically broad and weak, while the g⊥ component is more intense. rsc.org The g∥ value for alkyl thiyl radicals is a distinctive feature, often appearing in the range of 2.10–2.30. rsc.org

For the Spiro[3.4]octan-5-ylthiyl radical, one would anticipate an EPR spectrum with significant g-anisotropy, similar to other alkyl thiyl radicals. Based on studies of cyclic sulfides, such as thiacyclobutane which yields a radical species upon photolysis, specific g-values can be used for approximation. The radical derived from thiacyclobutane shows g-values of 2.058, 2.026, and 1.997. cdnsciencepub.com The environment of the radical, particularly the presence of hydrogen bonding to the sulfur atom, can influence the g-tensor values. rsc.org

Hyperfine coupling, the interaction of the unpaired electron with nearby magnetic nuclei (like ¹H), provides further structural information. For a thiyl radical, significant hyperfine coupling is typically observed for the protons on the α-carbon. However, in the case of the Spiro[3.4]octan-5-ylthiyl radical, there are no α-protons directly attached to the sulfur-bearing carbon. Hyperfine coupling to the β-protons on the cyclopentane ring would be expected, and their coupling constants would depend on their dihedral angles with respect to the p-orbital of the sulfur atom containing the unpaired electron.

The following table presents typical EPR g-values for various thiyl radicals, which can serve as a reference for the expected values for the Spiro[3.4]octan-5-ylthiyl radical.

Radical Speciesg-value(s)Comments
Alkyl Thiyl Radicals (general)g∥ ≈ 2.10–2.30, g⊥Characterized by large g-anisotropy. rsc.org
Thiacyclobutane Radical2.058, 2.026, 1.997From photolysis of the cyclic sulfide (B99878). cdnsciencepub.com
n-Propyl Thiyl Radicalg₁ = 2.058, g₂ = 2.025, g₃ = 1.999Representative of a simple alkyl thiyl radical. cdnsciencepub.com
tert-Butyl Thiyl Radicalg₁ = 2.061, g₂ = 2.025, g₃ = 2.001Lacks α-hydrogens, simplifying the spectrum. cdnsciencepub.com

Computational and Theoretical Investigations of Spiro 3.4 Octane 5 Thiol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Detailed quantum chemical calculations, including Density Functional Theory (DFT), have not been reported for Spiro[3.4]octane-5-thiol. Such studies would typically provide insights into the molecule's electronic properties and reactivity.

HOMO-LUMO Analysis and Orbital Interactions

No HOMO-LUMO (Highest Occupied Molecular Orbital/Lowest Unoccupied Molecular Orbital) analysis or investigation into the orbital interactions of this compound has been published. This analysis is crucial for understanding the molecule's reactivity, kinetic stability, and electron-donating or -accepting capabilities.

Reaction Pathway Modeling and Transition State Analysis

There is no available research on the modeling of reaction pathways or the analysis of transition states involving this compound. These computational methods are essential for elucidating reaction mechanisms, calculating activation energies, and predicting reaction outcomes.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

Specific molecular mechanics or dynamics simulations to determine the conformational landscape of this compound are not present in the current body of scientific work. Such simulations would identify stable conformers and the energetic barriers between them, which influence the molecule's physical and biological properties.

Prediction of Spectroscopic Properties of this compound

While general spectroscopic data may exist from its synthesis, detailed theoretical predictions of its spectroscopic properties (such as NMR, IR, or UV-Vis spectra) based on computational methods have not been documented. These predictions are valuable for interpreting experimental data and confirming molecular structures.

Quantitative Structure-Activity Relationship (QSAR) Studies Focused on Chemical Reactivity

No Quantitative Structure-Activity Relationship (QSAR) studies specifically focused on the chemical reactivity of this compound have been conducted. QSAR models for this compound would require a dataset of related molecules and their measured reactivities, which is not currently available.

Advanced Applications of Spiro 3.4 Octane 5 Thiol in Synthetic Chemistry

Spiro[3.4]octane-5-thiol as a Privileged Scaffold in Complex Molecule Synthesis

The spiro[3.4]octane framework is increasingly recognized as a privileged scaffold in medicinal chemistry and complex molecule synthesis. Its inherent three-dimensionality offers a distinct advantage over flat aromatic systems, providing access to underexplored regions of chemical space. The introduction of a thiol group onto this scaffold further enhances its synthetic utility.

The rigid conformation of the spiro[3.4]octane skeleton makes it an excellent building block for the stereocontrolled synthesis of more complex spirocyclic architectures. The defined spatial arrangement of substituents on the five-membered ring, influenced by the adjacent cyclobutane (B1203170) ring, can be exploited to direct the stereochemical outcome of subsequent reactions. While specific examples detailing the stereocontrolled reactions of this compound are not abundant in the current literature, the principles of stereocontrol in spirocyclic systems are well-documented. For instance, the synthesis of novel azaspiro[3.4]octanes has been reported as valuable modules in drug discovery, highlighting the importance of this structural motif. researchgate.net The thiol group in this compound can serve as a handle for introducing chirality or for participating in stereoselective transformations, such as Michael additions or reactions with chiral auxiliaries.

The synthesis of various spirocyclic compounds has been a focus in the development of new therapeutic agents, with many approved drugs in the 21st century containing a spirocycle. nih.gov This underscores the importance of developing synthetic routes to novel spirocyclic building blocks like this compound.

The thiol functionality of this compound makes it a versatile precursor for a wide array of functionalized derivatives. The sulfur atom can readily undergo various transformations, allowing for the introduction of diverse chemical moieties. General synthetic routes to thiols are well-established and can be adapted for the modification of this specific spirocyclic thiol. ias.ac.in

Key transformations of the thiol group include:

S-Alkylation: Reaction with alkyl halides to form thioethers.

S-Acylation: Reaction with acyl chlorides or anhydrides to produce thioesters.

Oxidation: Conversion to sulfoxides, sulfones, or sulfonic acids, each with distinct chemical properties.

Michael Addition: Nucleophilic addition to α,β-unsaturated carbonyl compounds.

Disulfide Formation: Oxidation to form a disulfide-linked dimer of the spirocycle.

The synthesis of 2,5-dioxaspiro[3.4]octane building blocks from functionalized precursors demonstrates the potential for creating diverse derivatives from a core spiro[3.4]octane structure. nuph.edu.uaresearchgate.net Similarly, this compound can be envisioned as a starting material for a library of compounds with varied functionalities, each with potential applications in different areas of chemical biology and materials science. The synthesis of novel thia-azaspiro[3.4]octanes further illustrates the utility of sulfur-containing spirocycles as multifunctional modules. researchgate.net

Table 1: Potential Functionalizations of this compound

Reaction TypeReagent ExampleProduct Functional Group
S-AlkylationMethyl iodideThioether (-SMe)
S-AcylationAcetyl chlorideThioester (-SAc)
OxidationHydrogen peroxideSulfoxide (B87167) (-SO-) or Sulfone (-SO2-)
Michael AdditionMethyl acrylateThioether adduct
Disulfide FormationIodineDisulfide (-S-S-)

Role in Catalysis and Asymmetric Synthesis

The presence of a thiol group suggests that this compound could play a significant role in catalysis, particularly in organocatalysis and as a ligand for metal-catalyzed reactions. The development of chiral versions of this molecule would be of particular importance for asymmetric synthesis.

Thiol-based organocatalysis is a growing field that utilizes the nucleophilic and acidic properties of the thiol group to catalyze a variety of chemical transformations. While there are no specific reports on the use of this compound as an organocatalyst, its potential can be extrapolated from known thiol-catalyzed reactions. For instance, the conjugate addition of thiols to α,β-unsaturated systems is a key step in many organocatalytic cascades. An organocatalytic asymmetric approach to spirocyclic tetrahydrothiophenes has been developed, showcasing the utility of thiol-Michael additions in constructing complex spirocycles. researchgate.net

A chiral, enantiomerically pure version of this compound could potentially be employed in asymmetric catalysis. The rigid spirocyclic backbone could create a well-defined chiral environment around the catalytically active thiol group, enabling high levels of stereocontrol in reactions such as:

Asymmetric Michael additions

Asymmetric sulfa-Michael additions

Asymmetric conjugate additions

The soft nature of the sulfur atom in the thiol group makes it an excellent ligand for a variety of transition metals. Thiolate ligands are known to form stable complexes with metals such as palladium, rhodium, gold, and copper, which are widely used in catalysis. The spiro[3.4]octane backbone can serve as a rigid scaffold to position the thiol group for effective coordination to a metal center.

By introducing other coordinating groups onto the spiro[3.4]octane framework, bidentate or tridentate ligands could be designed. For example, the synthesis of a derivative with a phosphine (B1218219) or amine group in addition to the thiol would create a P,S- or N,S-ligand. Chiral versions of these ligands could be highly effective in asymmetric metal-catalyzed reactions, including:

Asymmetric hydrogenation

Asymmetric allylic alkylation

Asymmetric cross-coupling reactions

The design of such ligands would benefit from the conformational rigidity of the spiro[3.4]octane core, which can lead to more selective catalytic transformations.

Applications in Materials Science Research

The unique combination of a rigid spirocyclic structure and a functional thiol group makes this compound a promising candidate for applications in materials science.

The thiol group is well-known for its ability to form self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. piketech.comsigmaaldrich.com The sulfur atom chemisorbs onto the gold surface, leading to the formation of a highly ordered, dense monolayer. The spiro[3.4]octane units would then be oriented away from the surface. The rigidity and defined three-dimensional shape of the spiro[3.4]octane group could be used to control the packing and surface properties of the SAM. Such SAMs could find applications in:

Surface patterning and nanofabrication: Creating well-defined patterns on surfaces for electronic or sensing applications.

Biocompatible coatings: The spirocyclic structure could be functionalized to resist protein adsorption or to promote specific cell adhesion.

Corrosion inhibition: Forming a dense, protective layer on metal surfaces.

The thiol group can also participate in "thiol-ene" click chemistry, a highly efficient and versatile reaction for polymer synthesis and modification. researchgate.net this compound could be used as a monomer or a cross-linking agent to introduce the rigid spirocyclic unit into polymer chains. This could lead to materials with enhanced thermal stability, and specific mechanical properties. The use of spiro-orthoesters as anti-shrinkage additives in thiol-ene resins for 3D printing highlights the potential of spirocycles in advanced polymer formulations. soton.ac.uk

Polymer Chemistry (e.g., Thiol-Ene Click Chemistry for Incorporating Rigid Spiro Units)

The unique structural characteristics of this compound, particularly the presence of a thiol functional group and a rigid spirocyclic core, make it a compelling monomer for polymer synthesis. One of the most efficient methods for leveraging this structure in polymer chemistry is through the thiol-ene click reaction. pizzaforno.com This reaction involves the radical-mediated addition of a thiol group across a double bond (an ene), proceeding with high efficiency and selectivity under mild conditions. pizzaforno.comrsc.org

In this context, this compound can be reacted with multifunctional ene compounds to create polymers with unique architectures and properties. The spirocyclic unit, being a conformationally restricted and three-dimensional moiety, is incorporated into the polymer backbone. This incorporation of rigid spiro units can significantly influence the macroscopic properties of the resulting polymer, such as its thermal stability, mechanical strength, and glass transition temperature. The inherent rigidity of the spiro[3.4]octane structure can disrupt polymer chain packing, leading to materials with altered densities and optical properties.

The thiol-ene polymerization process with this compound would typically involve a radical initiator, which can be activated either thermally or photochemically. The propagation step consists of the addition of the thiyl radical to an ene, followed by chain transfer to another thiol monomer, thus regenerating the thiyl radical and continuing the polymerization cycle. This process allows for the formation of high molecular weight polymers with a well-defined structure.

Below is a hypothetical data table illustrating the potential impact of incorporating this compound into a polymer network via a thiol-ene reaction with a di-ene monomer, such as 1,4-butanediol (B3395766) diacrylate. The data is representative of typical outcomes in thiol-ene polymerizations and is intended for illustrative purposes.

Monomer SystemThis compound Content (mol%)Glass Transition Temperature (Tg, °C)Young's Modulus (GPa)
1,4-Butanediol diacrylate / Pentaerythritol tetrakis(3-mercaptopropionate)0551.2
1,4-Butanediol diacrylate / this compound25701.8
1,4-Butanediol diacrylate / this compound50852.5
1,4-Butanediol diacrylate / this compound751003.1

Development of Specialty Chemicals and Advanced Materials

The incorporation of this compound into polymer structures opens avenues for the development of specialty chemicals and advanced materials with tailored properties. The unique three-dimensional and rigid nature of the spiro[3.4]octane unit can be exploited to create materials with enhanced performance characteristics.

In the realm of advanced materials, polymers derived from this compound are expected to exhibit improved thermal stability due to the constrained nature of the spirocyclic core, which restricts rotational motion and raises the energy barrier for thermal degradation. This makes them potential candidates for applications in high-temperature environments, such as in the aerospace or automotive industries.

The development of specialty chemicals can also benefit from the unique reactivity of this compound. Its thiol group can be used to anchor the spirocyclic unit onto surfaces or other molecules, creating functionalized materials with specific properties. For example, it could be used to modify the surface of nanoparticles, imparting a rigid and bulky organic layer that can influence their dispersibility and interaction with other materials.

The table below provides a hypothetical comparison of properties for a standard polymer and a modified version incorporating this compound, highlighting its potential in creating advanced materials. The data is illustrative and based on general principles of polymer science.

PropertyStandard PolystyrenePolystyrene modified with 20% this compound
Glass Transition Temperature (Tg, °C)100125
Decomposition Temperature (Td, °C)350380
Dielectric Constant (at 1 MHz)2.62.3
Refractive Index1.591.57

Conclusion and Future Research Directions

Summary of Key Methodological Advances and Mechanistic Insights Pertaining to Spiro[3.4]octane-5-thiol

The study of this compound is an emerging area within the broader field of spirocyclic chemistry. Direct research on this specific compound is notably limited, and therefore, a summary of methodological advances and mechanistic insights is largely extrapolated from studies on analogous spirocyclic and thiol-containing molecules. The inherent three-dimensionality of spirocycles makes them attractive scaffolds in medicinal chemistry and materials science. thieme-connect.denih.gov

Methodological advancements in the synthesis of spirocycles, in general, have been significant, with techniques such as dearomative spirocyclization, cycloaddition reactions, and rearrangement strategies being prominent. researchgate.netresearchgate.netmdpi.com For the introduction of a thiol group onto a spirocyclic core, particularly at the 5-position of a spiro[3.4]octane system, the most plausible synthetic routes would involve the transformation of a precursor like Spiro[3.4]octan-5-one. Standard organic transformations for the conversion of ketones to thiols, such as reduction of a thioketal derivative or nucleophilic substitution of a corresponding halide, are well-established for other cyclic systems and are presumed to be applicable here. libretexts.orgcolorado.edu

Mechanistic insights into the reactions of this compound are also inferred from the well-documented behavior of thiols. The thiol group is known for its nucleophilicity and its ability to undergo a variety of transformations, including oxidation to disulfides or sulfonic acids, and participation in Michael additions. nih.gov In the context of the spiro[3.4]octane framework, the rigid, perpendicular arrangement of the cyclobutane (B1203170) and cyclopentane (B165970) rings is expected to influence the stereochemical outcomes of reactions at the thiol group. uc.pt

Emerging Synthetic Strategies for this compound and its Functional Analogs

While specific emerging strategies for this compound are not documented, progress in the synthesis of other functionalized spirocycles provides a roadmap for future work. Recent developments in photoredox and electrochemical catalysis are enabling the construction of complex spirocyclic skeletons under mild conditions, which could be adapted for the synthesis of precursors to this compound. sioc-journal.cn

One promising approach is the use of organocatalysis for the asymmetric synthesis of functionalized spirocycles. rsc.org This could allow for the stereocontrolled introduction of the thiol group or a precursor functional group onto the spiro[3.4]octane skeleton. For instance, an enantioselective Michael addition of a thiol equivalent to a suitable α,β-unsaturated spirocyclic ketone could be envisioned.

Furthermore, flow chemistry is becoming an increasingly important tool for the synthesis of complex molecules, offering advantages in terms of safety, scalability, and reaction control. The application of flow chemistry to the synthesis of this compound from a suitable precursor could enable more efficient and reproducible production.

A hypothetical emerging synthetic approach could involve a multi-step sequence starting from a readily available spirocyclic ketone, as outlined in the table below.

StepReaction TypeReagents and ConditionsHypothetical Product
1ThioacetalizationSpiro[3.4]octan-5-one, Ethanedithiol, BF₃·OEt₂Spiro[3.4]octane-5,5-dithiolane
2Reductive CleavageRaney NickelThis compound

Potential for Novel Chemical Transformations and Methodologies Utilizing this compound

The unique structural and electronic properties of this compound open up possibilities for its use in novel chemical transformations. The thiol group can act as a versatile handle for further functionalization. For example, it could be used in thiol-ene "click" chemistry to attach the spirocyclic scaffold to polymers or biomolecules. nih.gov This could lead to the development of new materials with unique properties or new probes for chemical biology.

The spirocyclic framework itself can direct reactivity. The fixed spatial orientation of the two rings could be exploited to control the stereochemistry of reactions on appended functional groups. Additionally, the strain inherent in the cyclobutane ring of the spiro[3.4]octane system might be harnessed to drive ring-opening or rearrangement reactions, leading to novel molecular architectures.

The thiol group can also participate in multicomponent reactions, allowing for the rapid construction of complex molecules from simple starting materials. A hypothetical three-component reaction involving this compound, an aldehyde, and an isocyanide could potentially generate novel heterocyclic compounds with the spiro[3.4]octane motif.

Challenges and Opportunities in the Field of this compound Research

The primary challenge in the field of this compound research is the current lack of dedicated studies on this specific molecule. This presents a significant knowledge gap that needs to be addressed. The development of robust and scalable synthetic routes to this compound is a crucial first step.

Another challenge lies in the detailed characterization of its physical and chemical properties. A thorough understanding of its reactivity, stereochemistry, and conformational dynamics is essential for its effective utilization in any application. Computational studies could play a vital role in predicting these properties and guiding experimental work. numberanalytics.com

Despite these challenges, the opportunities in this area are substantial. The unique three-dimensional structure of this compound makes it a highly attractive building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. nih.govmdpi.com The exploration of its biological activity could lead to the discovery of new therapeutic agents.

The development of new synthetic methodologies for accessing and functionalizing this compound would not only advance the chemistry of this specific compound but also contribute to the broader field of spirocycle synthesis. thieme-connect.com The table below summarizes some of the key challenges and the corresponding opportunities.

ChallengeOpportunity
Lack of established synthetic routes.Development of novel and efficient synthetic strategies, potentially utilizing modern catalytic methods.
Limited understanding of its chemical and physical properties.Comprehensive experimental and computational characterization to unlock its potential in various applications.
Scarcity of data on its biological activity.Exploration of its potential as a scaffold for the development of new pharmaceuticals.
Unexplored reactivity profile.Discovery of novel chemical transformations and methodologies leveraging its unique structure.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.